

N-Butylethanolamine: A Comprehensive Technical Guide to its Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

N-Butylethanolamine (CAS No. 111-75-1), a secondary amine with the chemical formula C6H15NO, serves as a versatile intermediate in various chemical syntheses.[1] A thorough understanding of its physical properties is paramount for its application in research, particularly in the fields of medicinal chemistry and drug development, where such characteristics influence formulation, delivery, and bioavailability. This technical guide provides an in-depth overview of the core physical properties of N-Butylethanolamine, complete with methodologies for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of N-Butylethanolamine is presented below. These parameters are crucial for predicting the behavior of the compound in various experimental and physiological settings.



Property	Value	Reference
Molecular Formula	C6H15NO	[2]
Molecular Weight	117.19 g/mol	[2][3]
Appearance	Clear, colorless liquid	
Odor	Amine-like	_
CAS Number	111-75-1	[2]

Quantitative Physical Characteristics

The following table summarizes the essential quantitative physical data for N-Butylethanolamine. These values are critical for computational modeling, formulation development, and safety assessments.

Parameter	Value	Temperature (°C)	Pressure	Method
Density	0.891 g/cm ³	25	Ambient	lit.[2]
Boiling Point	198 - 200 °C	Ambient	lit.[2]	
Melting Point	-2.5 °C	Ambient	OECD Test Guideline 102[2]	
Flash Point	85 °C	Ambient	DIN 51758[2]	_
Water Solubility	ca. 1,000 g/L	20	Ambient	OECD Test Guideline 105[2]
Vapor Pressure	0.14 hPa	20	OECD Test Guideline 104[2]	
6 hPa	80	[2]		_
Log P (Octanol/Water)	0.64	25	OECD Test Guideline 107[2]	
Refractive Index (n20/D)	1.444	20	[4]	



Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental. The following sections detail the standardized methodologies, primarily based on the OECD Guidelines for the Testing of Chemicals, which are internationally recognized for their reliability and reproducibility.

Melting Point/Melting Range (OECD Test Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure. Several methods are available, including the capillary tube method, hot-stage microscopy, and differential scanning calorimetry (DSC). For the capillary method, a small, powdered sample is introduced into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded. DSC is a thermo-analytical technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature, allowing for precise determination of the melting point.[5][6][7][8][9]

Boiling Point (OECD Test Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Methods for its determination include ebulliometry, the dynamic method, and distillation methods.[4][10][11] A common laboratory method involves heating the liquid and observing the temperature at which a continuous stream of bubbles emerges from a capillary tube submerged in the liquid.[12][13] Differential scanning calorimetry can also be utilized to determine the boiling point by measuring the energy absorbed by the sample during the phase transition.[9]

Vapor Pressure (OECD Test Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. The OECD guideline describes several methods, including the dynamic method (Cottrell's method), the static method, and the isoteniscope method.[2][14][15][16] The static method involves introducing the substance into a vacuum-sealed container and measuring the pressure at thermal equilibrium at a specific temperature. [17]



Water Solubility (OECD Test Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature. The two primary methods are the column elution method, for substances with low solubility, and the flask method, for substances with higher solubility.[3][18][19][20][21] For a highly soluble substance like N-Butylethanolamine, the flask method is appropriate. A surplus of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined analytically.

Partition Coefficient (n-octanol/water) (OECD Test Guideline 107)

The partition coefficient (Pow) is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system consisting of n-octanol and water. The shake-flask method is commonly used for substances with a log Pow in the range of -2 to 4.[22][23][24] Equal volumes of n-octanol and water are equilibrated, and then a known amount of the test substance is added. The mixture is shaken until equilibrium is achieved, and the concentration of the substance in each phase is measured to calculate the partition coefficient.

Viscosity (OECD Test Guideline 114)

Viscosity is a measure of a fluid's resistance to flow. For Newtonian liquids like N-Butylethanolamine, capillary viscometers or rotational viscometers can be used.[25][26][27][28] [29] In a capillary viscometer, the time it takes for a fixed volume of the liquid to flow through a capillary of a known diameter is measured. This time is then used to calculate the kinematic viscosity, which can be converted to dynamic viscosity using the density of the liquid.

Flash Point (e.g., DIN 51758, ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[30][31][32] Closed-cup methods, such as the Pensky-Martens method (ASTM D93), are commonly employed.[31][33] The liquid is heated in a closed container, and an ignition source is periodically introduced into the vapor space above the liquid. The temperature at which a flash is observed is recorded as the flash point.[33]

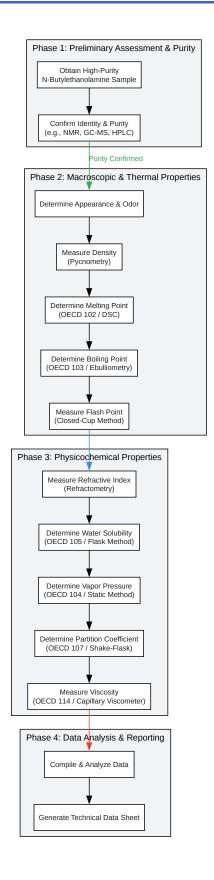




Generalized Workflow for Physical Property Determination

The systematic determination of physical properties is a critical first step in the characterization of any chemical entity intended for research or drug development. The following diagram illustrates a generalized workflow for this process.





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Caption: Generalized workflow for the determination of physical properties of N-Butylethanolamine.

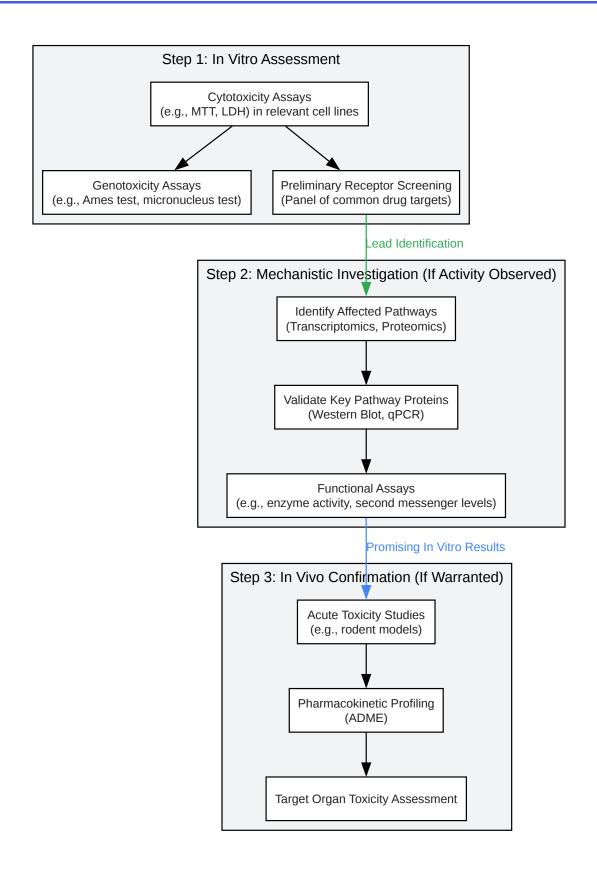
Signaling Pathways and Research Applications

Currently, there is limited publicly available information detailing specific signaling pathways directly modulated by N-Butylethanolamine in the context of drug development. Its primary applications are in industrial settings. However, as a bifunctional molecule containing both a secondary amine and a primary alcohol group, it shares structural similarities with endogenous signaling molecules and various synthetic compounds.

Ethanolamines, as a class, are known to be precursors to phospholipids that are essential components of cell membranes and are involved in cell signaling. For instance, ethanolamine is a precursor in the Kennedy pathway for the synthesis of phosphatidylethanolamine. While no direct link has been established for N-Butylethanolamine, its structural features suggest potential interactions with lipid metabolism pathways or as a ligand for various receptors. Further toxicological and pharmacological research is required to elucidate any specific signaling pathway involvement. Researchers investigating the effects of N-Butylethanolamine could consider exploring its impact on pathways related to lipid signaling, neurotransmission (given the amine moiety), or general cellular toxicity pathways.

In the absence of specific signaling data, a logical first step for researchers in drug development would be to perform a comprehensive toxicological assessment. The following diagram outlines a conceptual workflow for such an initial investigation.





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Caption: Conceptual workflow for initial toxicological and pharmacological screening.



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